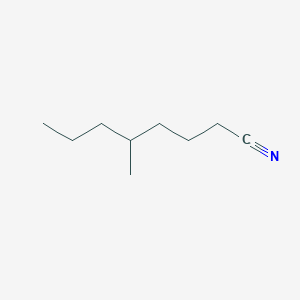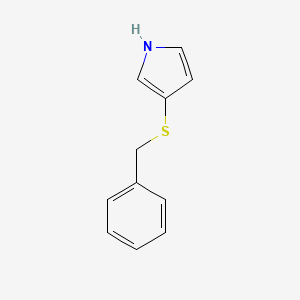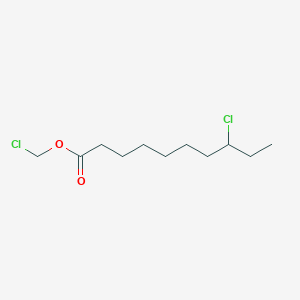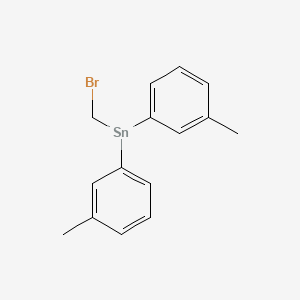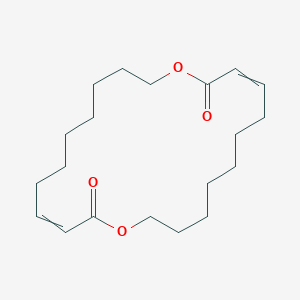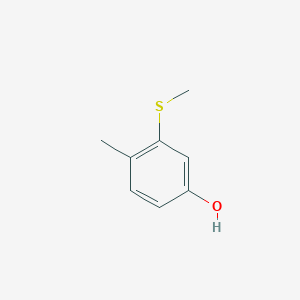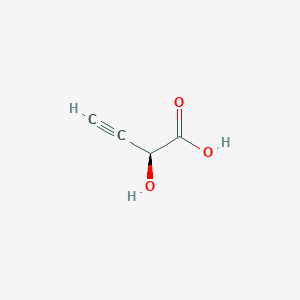
4-Nitrophenyl phenyl(trichloromethyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl phenyl(trichloromethyl)phosphinate is an organophosphorus compound that features a nitrophenyl group, a phenyl group, and a trichloromethyl group attached to a phosphinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl phenyl(trichloromethyl)phosphinate typically involves the reaction of 4-nitrophenol with phenyl(trichloromethyl)phosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for safety, cost-effectiveness, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl phenyl(trichloromethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of 4-aminophenyl phenyl(trichloromethyl)phosphinate.
Substitution: Formation of substituted phosphinates with various functional groups.
Applications De Recherche Scientifique
4-Nitrophenyl phenyl(trichloromethyl)phosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl phenyl(trichloromethyl)phosphinate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The trichloromethyl group may play a role in the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrophenyl phenylphosphinate
- 4-Nitrophenyl methyl(trichloromethyl)phosphinate
- Phenyl(trichloromethyl)phosphinate
Uniqueness
4-Nitrophenyl phenyl(trichloromethyl)phosphinate is unique due to the presence of both nitrophenyl and trichloromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
81344-26-5 |
|---|---|
Formule moléculaire |
C13H9Cl3NO4P |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
1-nitro-4-[phenyl(trichloromethyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C13H9Cl3NO4P/c14-13(15,16)22(20,12-4-2-1-3-5-12)21-11-8-6-10(7-9-11)17(18)19/h1-9H |
Clé InChI |
ZCKVWRFKYZTXFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


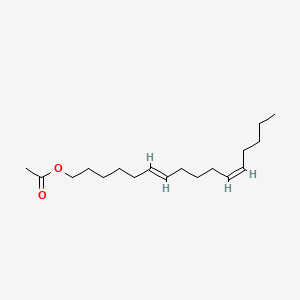
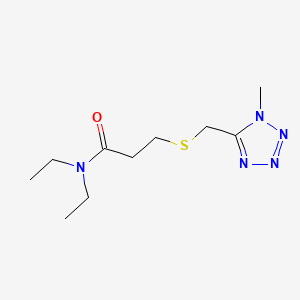
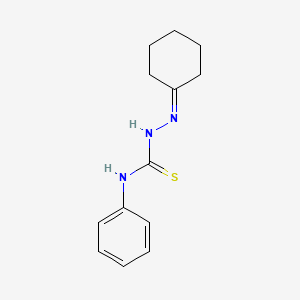
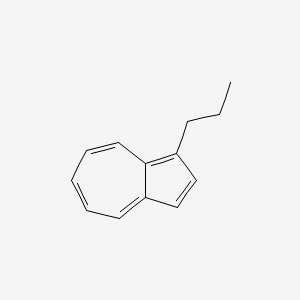
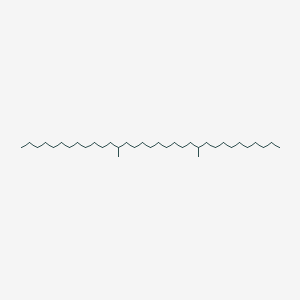
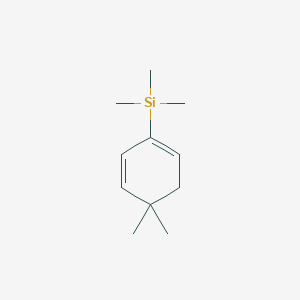
![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)
